Algae blooms and odor: 2,4-Heptadienal is a key contributor to the fishy odor associated with water blooms of the alga Uroglena americana. Its presence in water sources significantly impacts water quality and can lead to taste and odor problems. []
Food aroma and flavor: 2,4-Heptadienal plays a role in the characteristic aroma of various foods and beverages. For example, it contributes to the flowery aroma of Lu'an Guapian green tea, the fungal aroma of Fuzhuan brick-tea, and the characteristic aroma of vine tea. It is also implicated in the fishy off-flavor found in porcine liver. [, , , ]
Insect communication: This compound is recognized as a male-specific, antennally active volatile compound released by the Saltcedar leaf beetle (Diorhabda elongata). This property suggests its potential use in biological control strategies against the invasive weed saltcedar (Tamarix spp). []
Synthesis Analysis
Conversion to ethyl-(2E,4Z)-2,4-heptadienoate: This step utilizes activated MnO2 and (carboethoxymethylene)triphenylphosphorane in the presence of benzoic acid as a catalyst. []
Reduction and oxidation: Ethyl-(2E,4Z)-2,4-heptadienoate is reduced to (2E,4Z)-2,4-heptadien-1-ol using LiAlH4. The resulting alcohol is then partially oxidized to (2E,4Z)-2,4-heptadienal using MnO2. []
Chemical Reactions Analysis
Oxidation: 2,4-Heptadienal readily undergoes oxidation, particularly in the presence of pro-oxidants like iron(III) ions. This process leads to the formation of various oxidation products, including heptanoic acid and malondialdehyde. Antioxidants such as propyl gallate can inhibit this oxidation process. []
Conjugation with glutathione: 2,4-Heptadienal can be conjugated with glutathione, catalyzed by glutathione S-transferases (GSTs) present in various organisms. This detoxification reaction plays a role in protecting cells from the potential harmful effects of unsaturated aldehydes. []
Formation in lipid oxidation: 2,4-Heptadienal is a product of lipid oxidation, particularly in foods rich in unsaturated fatty acids. Its formation is often associated with the development of off-flavors, such as fishy or metallic off-notes, impacting the sensory quality of foods. [, , , , , , ]
Mechanism of Action
Antimicrobial activity: 2,4-Heptadienal likely exerts its antibacterial and antifungal effects through interactions with cellular components of target pathogens. These interactions could disrupt vital processes, leading to growth inhibition or cell death. [, ]
Toxicity to plants: Its toxicity to rice plants suggests possible interactions with cellular components or metabolic processes within the plant cells, leading to negative effects on plant growth and development. [, ]
Odor perception: 2,4-Heptadienal interacts with olfactory receptors, triggering a signal cascade that leads to the perception of its characteristic odor, often described as fishy, stale, or rancid. [, , , ]
Applications
Food science and technology:
Flavor analysis and quality control: 2,4-Heptadienal serves as a marker compound for flavor analysis and quality control in various food products. Its presence and concentration can indicate the level of lipid oxidation, impacting flavor and shelf life. [, , , , , , ]
Off-flavor development: 2,4-Heptadienal plays a crucial role in the development of fishy and metallic off-flavors, particularly in products like fish oil, porcine liver, and oxidized fats. [, , ]
Aroma profiling: 2,4-Heptadienal contributes to the characteristic aroma of different foods, including teas and fermented products. Its presence can be used to differentiate between various grades of tea and assess the quality of fermented foods. [, , , , , , ]
Environmental science:
Water quality monitoring: 2,4-Heptadienal is a key indicator of algal blooms and associated taste and odor problems in water sources. Its detection and quantification aid in monitoring and managing water quality. [, ]
Agriculture and pest control:
Biological control: 2,4-Heptadienal, being a male-specific pheromone for the Saltcedar leaf beetle, holds potential in biological control strategies against saltcedar, an invasive weed. []
Biotechnology:
Biomarker for stress response: 2,4-Heptadienal, as a product of lipid oxidation, can be utilized as a biomarker to study stress responses in various organisms. Its presence can indicate oxidative stress caused by environmental factors or disease. [, , ]
Related Compounds
(E,E)-2,4-Heptadienal
Compound Description: (E,E)-2,4-Heptadienal is an unsaturated aldehyde that contributes to stale, fatty, and peanut-like aromas. It is a volatile organic compound (VOC) often associated with lipid oxidation. In studies of rice, (E,E)-2,4-heptadienal exhibited antibacterial and antifungal activity against rice pathogens, but also showed toxicity to the rice plants themselves. [, ] It was also found to be a significant contributor to the fishy odor in cooked porcine liver and a key odorant in skipjack tuna sauce. [, ]
Compound Description: This unsaturated aldehyde is another stereoisomer of 2,4-Heptadienal, contributing to fishy and rancid odors in various food products. It has been identified as an odorous compound in water blooms associated with the alga Uroglena americana. [] It is also found in leek, generated through the oxidation of linolenic acid by lipoxygenase and hydroperoxide lyase enzymes. []
2,4-Decadienal (E,E)
Compound Description: (E,E)-2,4-Decadienal is an unsaturated aldehyde, often perceived as having a fatty or rancid fat-like odor. It is commonly formed during lipid oxidation and has been identified as a key aroma compound in skipjack tuna sauce. [] In studies on deep-frying oils, (E,E)-2,4-Decadienal emerged as a significant indicator of oil deterioration, showing a strong ability to differentiate between oils with varying degrees of oxidation. []
Compound Description: Hexanal is a saturated aldehyde known for its grassy and green odor. It is a common volatile compound generated through lipid oxidation in various foods, including soybean oil and pea seeds. [, ] In studies on porcine liver, hexanal was implicated in the development of a metallic off-flavor. []
(E)-2-Heptenal
Compound Description: This unsaturated aldehyde is associated with a fatty and meaty aroma. It is produced during the oxidation of lipids, particularly those containing n-6 fatty acids. In studies on cod muscle, (E)-2-Heptenal was identified as a contributor to rancid odor development during storage. []
(E)-2-Nonenal
Compound Description: (E)-2-Nonenal is an unsaturated aldehyde recognized for its strong, fatty, and cucumber-like aroma. It is a common product of lipid oxidation and has been identified in various food products, including cucumber, skipjack tuna, and tallow. [, , ]
(E)-2-Hexenal
Compound Description: This unsaturated aldehyde is recognized for its green, grassy, and leafy aroma, and is often associated with fresh-cut grass. It is a common volatile compound produced from the oxidation of linolenic acid. [, ]
1-Octen-3-ol
Compound Description: 1-Octen-3-ol is an unsaturated alcohol known for its mushroom-like and metallic aroma. It is often associated with oxidation processes in food products. In studies on porcine liver, 1-Octen-3-ol was identified as a significant contributor to the metallic off-flavor. []
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